molecular formula C11H13F3O5S B104630 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate CAS No. 160969-03-9

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate

Cat. No. B104630
M. Wt: 314.28 g/mol
InChI Key: HOJMCBMXHWZNKX-UHFFFAOYSA-N
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Description

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is a compound that can be associated with the family of methanesulfonates, which are known for their various applications in organic synthesis and medicinal chemistry. Methanesulfonates are typically used as intermediates, protecting groups, or leaving groups in chemical reactions due to their stability and reactivity.

Synthesis Analysis

The synthesis of methanesulfonate derivatives often involves the use of sulfene intermediates, as seen in the preparation of 2-haloethyl and ethyl (methylsulfonyl)methanesulfonates . The synthesis may also involve catalysis by metal methanesulfonates, such as ferrous methanesulfonate, which has been shown to be an efficient and recyclable catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions . Additionally, methanesulfonic acid has been used as a catalyst in the synthesis of fluoro-containing compounds, which could be relevant to the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate .

Molecular Structure Analysis

The molecular structure of methanesulfonate derivatives can be complex, with the potential for various functional groups to be attached to the methanesulfonate moiety. For instance, the crystal structure of a related compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, was determined by X-ray structure analysis, revealing the presence of strong intermolecular hydrogen bonds . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Methanesulfonates participate in a variety of chemical reactions. Aryl methanesulfonates, for example, can be selectively deprotected under mild conditions, which highlights the utility of methanesulfonate as a protecting group for phenols . The sulfonation of phenyl methanesulfonates has been studied, providing insights into the reactivity of these compounds under different conditions . Furthermore, the metabolism of methanesulfonic acid by microbes indicates that methanesulfonates can be biologically active and participate in biogeochemical cycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonates are influenced by their molecular structure. For example, the presence of fluorine atoms can significantly alter the chemical and physical behavior of these compounds, as seen in the study of hexafluoropropan-2-ol derivatives . Methanesulfonates are generally stable compounds, but their reactivity can be modulated by the presence of different substituents, as demonstrated by the varying antineoplastic activity of different (methylsulfonyl)methanesulfonate esters .

Relevant Case Studies

Case studies involving methanesulfonates often focus on their biological effects and applications. For instance, ethyl methanesulfonate has been used as a chemical mutagen to study its effects on growth and RNA synthesis in maize seedlings , and its induced chromosome breakage in mice . A case report of a massive intake of ethyl methanesulfonate in a human patient revealed its potential for causing neurotoxicity, hepatotoxicity, hematotoxicity, and renal toxicity, which were successfully treated with palliative therapies . These studies provide valuable information on the safety and potential risks associated with the use of methanesulfonates in various contexts.

Scientific Research Applications

  • Synthesis Applications :

    • It has been used in the synthesis of 2-substituted benzoxazoles, with methanesulfonic acid acting as a highly effective catalyst for one-pot synthesis processes involving reactions with various substituents, including phenoxy (Kumar, Rudrawar, & Chakraborti, 2008).
  • Chemical Characterization and Analysis :

    • Detailed vibrational analysis and structural studies of ethyl methanesulfonate have been conducted to understand its mutagenic and carcinogenic properties, as well as to analyze its electronic structure (Tuttolomondo et al., 2005).
    • Research on the determination of methyl and ethyl methanesulfonate in methanesulfonic acid using high-performance liquid chromatography has been conducted, highlighting its relevance in pharmaceutical quality control (Zhou et al., 2017).
  • Environmental and Biological Interactions :

    • Studies on microbial metabolism of methanesulfonic acid, an important intermediate in sulfur cycling, have been conducted, revealing insights into its biogeochemical roles and interactions with various aerobic bacteria (Kelly & Murrell, 1999).
    • Research into the adsorptive removal of anaesthetics from water in aquaculture systems has mentioned methanesulfonate, highlighting its potential environmental impact and management strategies (Ferreira et al., 2016).
  • Pharmaceutical and Medicinal Chemistry :

    • The compound has been explored in the enantioselective synthesis of clinically approved drugs like Silodosin, showcasing its significance in drug development (Barve et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H332, and H335. Precautionary measures include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O5S/c1-20(15,16)19-7-6-17-9-4-2-3-5-10(9)18-8-11(12,13)14/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJMCBMXHWZNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOC1=CC=CC=C1OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441213
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate

CAS RN

160969-03-9
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
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Synthesis routes and methods

Procedure details

To a solution of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol (210 mg) in methylene chloride (1 ml) were added triethylamine (186 μl) and methanesulfonyl chloride (83 μl) with stirring under ice cooling, and the mixture was reacted at room temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure. To the concentrate was added water, and the mixture was extracted with diethyl ether. The extract was washed with water, dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by medium pressure liquid column chromatography on silica gel using a mixture of hexane and ethyl acetate (2/1) as eluent to give 273 mg of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methansulfonate melting at 40.5°-42.0° C.
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
186 μL
Type
reactant
Reaction Step One
Quantity
83 μL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IJ Barve, LH Chen, PCP Wei, JT Hung, CM Sun - Tetrahedron, 2013 - Elsevier
Enantioselective synthesis of clinically approved drug—Silodosin for the treatment of benign prostatic hyperplasia from the commercially available compounds 1-acetyl-5-(2-aminopropyl…
Number of citations: 11 www.sciencedirect.com
F Calogero, P Allegrini, E Attolino… - European Journal of …, 2015 - Wiley Online Library
The synthesis of silodosin, an antidysuria drug, has been accomplished starting from commercially available indoline. The synthetic strategy is based on Cu I ‐catalysed C–C arylation, …
陳立勳, 孫仲銘 - 2013 - ir.nctu.edu.tw
本論文內容主要包含三個部分: 第一部分─小分子藥物研發及先導藥物最佳化: (1) 抗癌標靶藥物研發. (2) 免疫抑制藥物研發. (1) 抗癌標靶藥物研發首先我們以VEGFR3小分子抑制劑為標的.…
Number of citations: 0 ir.nctu.edu.tw

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